1-(1,3-benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a benzothiazole ring fused with an indazole ring
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole and indazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(1,3-benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one include:
- 2-(1,3-Benzothiazol-2-yl)-3-(5-((4-methylphenyl)sulfonyl)-2-furyl)acrylonitrile
- [1-(1,3-Benzothiazol-2-yl)ethyl][(3-methylphenyl)methyl]amine
- 2-(1,3-Benzothiazol-2-yl)-1-(3-methylphenyl)ethan-1-amine
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H17N3OS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-6-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H17N3OS/c1-13-5-4-6-14(9-13)15-10-18-16(19(25)11-15)12-22-24(18)21-23-17-7-2-3-8-20(17)26-21/h2-9,12,15H,10-11H2,1H3 |
InChI Key |
GNEJNLQPFRJYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC3=C(C=NN3C4=NC5=CC=CC=C5S4)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.